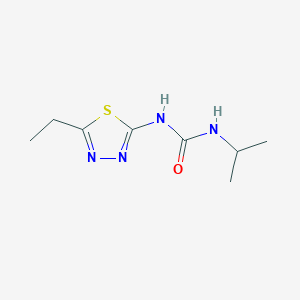
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea, also known as EPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. EPTU is a thiadiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The exact mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its overall biological activity.
Biochemical and Physiological Effects:
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of immune system function. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea. One area of interest is the development of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea-based therapies for cancer and neurodegenerative diseases. Another area of interest is the further exploration of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea's immunomodulatory effects, which may have applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea and its potential applications in other areas of scientific research.
Synthesemethoden
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea can be synthesized using a variety of methods, including the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 3-isopropylisourea hydrochloride. This reaction results in the formation of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea as a white crystalline solid, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in cancer treatment. In neurobiology, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to have immunomodulatory effects, making it a potential candidate for use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-4-6-11-12-8(14-6)10-7(13)9-5(2)3/h5H,4H2,1-3H3,(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANVSMTYLHGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)
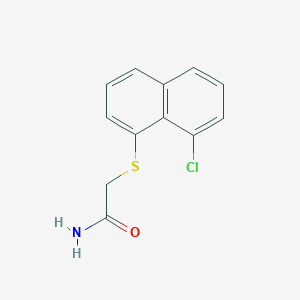
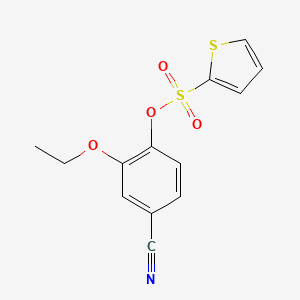
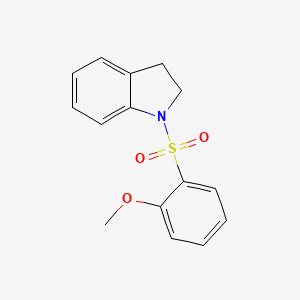
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)

![5-Methyl-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]oxolan-2-one](/img/structure/B7529087.png)

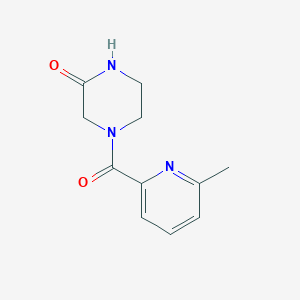
![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)
![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)
![5-chloro-2-fluoro-N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7529105.png)
![N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B7529107.png)